Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Boiling Point vs. H, Cl, and Br Analogs
The predicted boiling point of ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (385.1±37.0 °C at 760 mmHg) is intermediate relative to its unsubstituted, chloro, and bromo analogs, reflecting its unique volatility profile . This property has direct implications for purification strategy selection (e.g., distillation feasibility) and thermal stability during synthesis , , .
| Evidence Dimension | Predicted Boiling Point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 385.1±37.0 |
| Comparator Or Baseline | 5-H (Unsubstituted): 371.8; 5-Cl: 406.0±40.0; 5-Br: 427.4±40.0 |
| Quantified Difference | Vs. 5-H: +13.3°C; Vs. 5-Cl: -20.9°C; Vs. 5-Br: -42.3°C |
| Conditions | Predicted values from ACD/Labs or similar software; 760 mmHg |
Why This Matters
The intermediate boiling point compared to other halogenated analogs can be a decisive factor when selecting a building block for reactions requiring thermal stability or specific distillation conditions, influencing procurement choices for process chemistry .
